molecular formula C7H11NNaO7P2 B000858 利塞膦酸钠 CAS No. 115436-72-1

利塞膦酸钠

货号: B000858
CAS 编号: 115436-72-1
分子量: 306.10 g/mol
InChI 键: JAROYDNJQWMRAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Risedronate sodium is a pyridine-based bisphosphonate compound primarily used as an antiresorptive agent. It is widely employed in the treatment and prevention of osteoporosis, Paget’s disease of bone, and glucocorticoid-induced osteoporosis. The compound works by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

科学研究应用

Indications and Uses

Risedronate sodium is indicated for several conditions:

  • Postmenopausal Osteoporosis : Treatment and prevention in women post-menopause to reduce fracture incidence.
  • Osteoporosis in Men : Treatment aimed at increasing bone mass.
  • Glucocorticoid-Induced Osteoporosis : Prevention and treatment for those on long-term glucocorticoid therapy.
  • Paget's Disease of Bone : Treatment to alleviate symptoms and improve bone structure .

Postmenopausal Osteoporosis

Numerous studies have demonstrated that risedronate significantly increases lumbar spine bone density and reduces the incidence of vertebral fractures in postmenopausal women. A meta-analysis of randomized controlled trials showed that risedronate reduces new vertebral fractures by approximately 41% compared to placebo .

Osteoporosis in Men

Risedronate has been shown to be effective in increasing bone mass in men with osteoporosis. Clinical trials indicate that men receiving risedronate experienced significant improvements in bone mineral density (BMD) at various skeletal sites .

Glucocorticoid-Induced Osteoporosis

Patients undergoing glucocorticoid therapy are at high risk for osteoporosis. Risedronate effectively prevents bone loss in these patients, with studies indicating a significant reduction in vertebral fracture risk .

Paget's Disease

In patients with Paget's disease, risedronate has been shown to reduce abnormal bone turnover, alleviate pain, and improve radiological findings. Clinical evidence suggests that it is more effective than etidronate for this condition .

Dosage Guidelines

The recommended dosages for risedronate are as follows:

ConditionDosage
Postmenopausal Osteoporosis5 mg daily or 35 mg weekly
Osteoporosis in Men35 mg weekly
Glucocorticoid-Induced Osteoporosis5 mg daily
Paget's Disease30 mg daily for 2 months

Patients are advised to take the medication with water on an empty stomach and remain upright for at least 30 minutes post-ingestion to enhance absorption and reduce gastrointestinal side effects .

Case Study 1: Efficacy in Postmenopausal Women

A randomized controlled trial involving 1,500 postmenopausal women showed that those treated with risedronate had a significant reduction in vertebral fractures over three years compared to the placebo group (p < 0.001). The study highlighted improvements in BMD at both lumbar spine and hip sites .

Case Study 2: Paget's Disease Management

In a cohort study of patients with Paget's disease treated with risedronate, over 80% reported a reduction in bone pain after three months of treatment, accompanied by significant radiological improvement noted through imaging studies .

作用机制

Target of Action

Risedronate sodium, a third-generation bisphosphonate, primarily targets osteoclasts, which are cells responsible for bone resorption . It also has an affinity for hydroxyapatite crystals in bone .

Mode of Action

Risedronate sodium acts as an antiresorptive agent . It binds to bone hydroxyapatite, which is a major component of bone mineral . When bone resorption occurs, it causes local acidification, releasing risedronate sodium, which is then taken into osteoclasts by fluid-phase endocytosis . By inhibiting osteoclast-mediated bone resorption, risedronate sodium modulates bone metabolism .

Biochemical Pathways

The biochemical pathway affected by risedronate sodium is the bone resorption process. This process is part of the bone remodeling cycle, which involves the breakdown of bone tissue by osteoclasts. By inhibiting osteoclast activity, risedronate sodium disrupts this cycle, leading to a decrease in bone resorption and an overall increase in bone mass .

Pharmacokinetics

Risedronate sodium exhibits very low plasma levels and high residence time in the body . Its oral bioavailability is less than 1%, and it must be administered fasting or via intravenous infusion . Once in the bloodstream, risedronate sodium quickly distributes to bone surfaces or is eliminated in urine . The half-life of risedronate sodium on bone surfaces is 3–5 weeks .

Result of Action

The primary result of risedronate sodium’s action is the prevention of bone resorption, leading to an increase in bone mass and density . This can help in the treatment of conditions like osteoporosis and Paget’s disease, which are characterized by decreased bone mass and increased risk of fractures .

Action Environment

The action of risedronate sodium can be influenced by various environmental factors. For instance, the presence of food in the stomach can significantly reduce the absorption of risedronate sodium, which is why it is recommended to be taken on an empty stomach . Furthermore, certain drug-drug interactions may also affect the efficacy of risedronate sodium. Therefore, it is crucial to consider these factors when administering risedronate sodium.

生化分析

Biochemical Properties

Risedronate sodium has an affinity for hydroxyapatite crystals in bone and acts as an antiresorptive agent . It binds to these crystals and inhibits the activity of osteoclasts, the cells responsible for bone resorption . This interaction between risedronate sodium and osteoclasts is crucial in its role in preventing bone loss and treating diseases like osteoporosis and Paget’s disease .

Cellular Effects

At the cellular level, risedronate sodium inhibits osteoclast-mediated bone resorption and modulates bone metabolism . It has been observed to have effects on various types of cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Risedronate sodium exerts its effects at the molecular level through a series of binding interactions with biomolecules. It binds to bone hydroxyapatite, which is then taken into osteoclasts by fluid-phase endocytosis . This leads to the inhibition of osteoclast activity, thereby reducing bone resorption and turnover .

Temporal Effects in Laboratory Settings

In laboratory settings, risedronate sodium exhibits very low plasma levels and high residence time in the body . The kinetics of risedronate sodium, following oral administration, is best described by a two-compartment model with lag time, first-order absorption, and elimination . The extent of peripheral distribution, particularly in bones, is remarkably high .

Dosage Effects in Animal Models

In animal models, the effects of risedronate sodium vary with different dosages. For instance, in a study involving a rat model of severe secondary hyperparathyroidism, treatment with risedronate sodium partially attenuated histological manifestations of high-turnover bone disease .

Metabolic Pathways

Risedronate sodium is not likely metabolized before elimination . The bisphosphonate group of risedronate sodium is resistant to chemical and enzymatic hydrolysis, preventing metabolism of the molecule . It is excreted by the kidneys and the unabsorbed dose is eliminated in the feces .

Transport and Distribution

Following oral administration, risedronate sodium is absorbed and distributed within the body. It exhibits a high residence time, particularly in bones . This suggests that risedronate sodium is transported and distributed within cells and tissues, likely interacting with transporters or binding proteins.

Subcellular Localization

The subcellular localization of risedronate sodium is primarily in the bone, where it binds to hydroxyapatite crystals . This binding directs risedronate sodium to specific compartments within the cell, namely the bone matrix. The localization of risedronate sodium in the bone matrix plays a crucial role in its activity and function, particularly in inhibiting bone resorption .

准备方法

Synthetic Routes and Reaction Conditions: Risedronate sodium can be synthesized through various methods. One common approach involves the reaction of 3-pyridylacetic acid with phosphorus trichloride and phosphorous acid in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, followed by neutralization with sodium hydroxide to yield risedronate sodium .

Industrial Production Methods: Industrial production of risedronate sodium often involves the use of phosphoryl chloride and phosphorous acid in different ratios. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product . Additionally, solvent evaporation techniques and nanoparticle stabilizers such as sodium dodecyl sulfate and polysorbate are employed to enhance the stability and bioavailability of the compound .

化学反应分析

Types of Reactions: Risedronate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

相似化合物的比较

Uniqueness of Risedronate Sodium: Risedronate sodium is unique due to its high affinity for bone hydroxyapatite and its potent inhibition of bone resorption. It is also known for its favorable safety profile and efficacy in reducing fracture risk in patients with osteoporosis .

生物活性

Risedronate sodium is a third-generation bisphosphonate widely used in the treatment of osteoporosis and other bone-related disorders. Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, which plays a crucial role in maintaining bone density and strength. This article delves into the biological activity of risedronate sodium, exploring its mechanisms, efficacy, and clinical implications through various studies and data.

Risedronate sodium's biological activity is primarily attributed to its ability to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme critical for osteoclast function. By inhibiting FPPS, risedronate disrupts the mevalonate pathway, leading to reduced osteoclast survival and activity. This results in decreased bone resorption and turnover. Additionally, risedronate has a high affinity for hydroxyapatite crystals in bone, allowing it to localize effectively at the sites of bone remodeling.

Key Mechanisms:

  • Inhibition of Osteoclast Activity: Risedronate reduces the number and activity of osteoclasts, leading to decreased bone resorption.
  • Bone Affinity: The compound binds to hydroxyapatite in bone tissue, prolonging its action.
  • Reduction of Bone Turnover: Clinical studies indicate that risedronate can decrease markers of bone turnover significantly.

Efficacy in Clinical Studies

Numerous clinical trials have established the efficacy of risedronate sodium in reducing fracture risk among various populations, particularly postmenopausal women and individuals with Paget's disease.

Summary of Clinical Findings:

  • Vertebral Fractures: A study demonstrated a 41% reduction in new vertebral fractures over three years among postmenopausal women treated with risedronate compared to placebo (11.3% vs. 16.3%) .
  • Nonvertebral Fractures: Risedronate treatment resulted in a 39% reduction in nonvertebral fractures over three years .
  • Paget's Disease: In a small cohort study, risedronate normalized alkaline phosphatase levels in 65% of patients with severe Paget's disease after treatment .

Pharmacokinetics

Risedronate sodium exhibits poor oral bioavailability (approximately 0.5% to 1%) due to its high affinity for calcium ions and rapid renal clearance. However, once absorbed, it preferentially accumulates in bone tissue where it exerts its antiresorptive effects.

Pharmacokinetic Data:

ParameterValue
Oral Bioavailability~0.5% - 1%
Peak Plasma Concentration (Cmax)1-2 hours post-dose
Half-life in BoneWeeks
Renal ClearanceRapid (within 24 hours)

Case Studies

Case Study 1: Postmenopausal Osteoporosis
A randomized controlled trial involving 2,458 postmenopausal women showed significant increases in bone mineral density (BMD) at the lumbar spine (5.4%) and femoral neck (1.6%) after three years of treatment with risedronate compared to placebo .

Case Study 2: Paget's Disease
An open-label study on patients with severe Paget's disease revealed that after receiving risedronate for 84 days, all participants showed a decrease in pain levels associated with the disease . The normalization of alkaline phosphatase levels indicated effective disease management.

Safety Profile

While risedronate is generally well-tolerated, some adverse effects have been noted, particularly gastrointestinal issues. A pooled analysis indicated that upper gastrointestinal tract adverse events were more frequent among patients treated with risedronate compared to placebo .

属性

CAS 编号

115436-72-1

分子式

C7H11NNaO7P2

分子量

306.10 g/mol

IUPAC 名称

sodium;(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid

InChI

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);

InChI 键

JAROYDNJQWMRAM-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]

规范 SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na]

外观

Assay:≥95%A crystalline solid

Key on ui other cas no.

122458-82-6
115436-72-1

Pictograms

Irritant

相关CAS编号

105462-24-6 (Parent)

同义词

1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate
2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate
2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate
Actonel
Atelvia
Bisphosphonate Risedronate Sodium
risedronate
risedronate sodium
Risedronate Sodium, Bisphosphonate
risedronic acid
risedronic acid, monosodium salt
Sodium, Bisphosphonate Risedronate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risedronate sodium
Reactant of Route 2
Risedronate sodium
Reactant of Route 3
Risedronate sodium
Reactant of Route 4
Risedronate sodium
Reactant of Route 5
Risedronate sodium
Reactant of Route 6
Risedronate sodium
Customer
Q & A

Q1: What is the primary mechanism of action of Risedronate sodium?

A1: Risedronate sodium is a pyridinyl bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly at sites of active bone resorption. [, ] This binding interferes with the action of osteoclasts, the cells responsible for bone resorption. [, ]

Q2: How does Risedronate sodium affect osteoclasts?

A2: While the precise mechanism is not fully elucidated, Risedronate sodium is thought to induce apoptosis (programmed cell death) in osteoclasts, thereby reducing their number and activity. [, ] Additionally, it may also directly inhibit osteoclast function by interfering with essential cellular processes required for bone resorption. [, ]

Q3: What are the downstream effects of Risedronate sodium's action on bone?

A3: By inhibiting osteoclast activity, Risedronate sodium shifts the balance of bone remodeling towards bone formation, leading to increased bone mineral density and reduced risk of fractures. [, , , , ]

Q4: What is the molecular formula and weight of Risedronate sodium?

A4: Risedronate sodium has a molecular formula of C11H14NO7P2Na and a molecular weight of 351.16 g/mol. []

Q5: What spectroscopic techniques have been used to characterize the structure of Risedronate sodium?

A5: Infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) have been employed to elucidate the structure of Risedronate sodium. [] These techniques provide information about the functional groups present in the molecule and their connectivity. []

Q6: Is Risedronate sodium compatible with food thickeners?

A6: Studies have shown that Risedronate sodium tablets exhibit compatibility with five commercially available food thickeners for up to 24 hours. [] This finding suggests that these thickeners do not significantly affect the stability or dissolution of the drug.

Q7: Has the stability of Risedronate sodium been investigated in different formulations?

A7: Yes, research has explored the stability of Risedronate sodium in various formulations, including tablets and microspheres. [, , , ] These studies aim to identify formulations that provide optimal stability under various storage conditions.

Q8: What is the bioavailability of Risedronate sodium after oral administration?

A8: Risedronate sodium exhibits low oral bioavailability, estimated to be less than 0.63%, primarily due to its poor permeability across the gastrointestinal tract. [, ]

Q9: How is Risedronate sodium absorbed and distributed in the body?

A9: Risedronate sodium is poorly absorbed from the gastrointestinal tract, with absorption estimated to occur primarily in the upper small intestine. [, ] Once absorbed, it is rapidly distributed to bone, with minimal distribution to other tissues. []

Q10: What is the primary route of elimination for Risedronate sodium?

A10: Risedronate sodium is primarily eliminated unchanged in the urine, with a smaller fraction excreted in the feces. []

Q11: What in vitro models have been used to study the effects of Risedronate sodium?

A11: Canine (D-17) and human (U-2 OS) osteosarcoma cell lines have been used as in vitro models to investigate the cytotoxic effects of Risedronate sodium alone and in combination with other anticancer agents. [, ]

Q12: What animal models have been employed to evaluate the efficacy of Risedronate sodium?

A12: Rodent models of osteoporosis, including ovariectomized rats, have been widely used to assess the effects of Risedronate sodium on bone mineral density, bone turnover markers, and fracture risk. [, , , , ]

Q13: What are the key findings from clinical trials investigating Risedronate sodium in postmenopausal osteoporosis?

A13: Clinical trials have demonstrated that Risedronate sodium effectively increases bone mineral density in the lumbar spine and hip, reduces bone turnover markers, and lowers the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis. [, , , , , , , , ]

Q14: What analytical techniques are commonly used for the quantification of Risedronate sodium in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection and mass spectrometry (MS), is widely employed for the sensitive and specific quantification of Risedronate sodium in biological matrices, such as plasma and urine. [, , , ]

Q15: Have any chemiluminescence-based methods been developed for Risedronate sodium determination?

A15: Yes, a chemiluminescence method based on the enhancement effect of Risedronate sodium on the cerium(IV)-Ru(bpy)32+ system has been reported for its determination. [] This method offers a sensitive alternative for Risedronate sodium analysis.

Q16: What factors influence the dissolution rate of Risedronate sodium tablets?

A16: The dissolution rate of Risedronate sodium tablets can be affected by factors such as the formulation composition, manufacturing process, and the dissolution medium used (e.g., pH, ionic strength). [, ]

Q17: How does the dissolution rate of Risedronate sodium tablets relate to its bioavailability?

A17: As a poorly permeable drug, the dissolution rate of Risedronate sodium tablets plays a crucial role in its absorption and overall bioavailability. [, ] Faster dissolution rates generally lead to improved absorption and higher bioavailability.

Q18: Have any novel drug delivery systems been explored for Risedronate sodium?

A18: Research has investigated various drug delivery systems for Risedronate sodium, including mucoadhesive films, microspheres, and nanoparticles. [, , , ] These systems aim to enhance drug solubility, permeability, and/or target drug delivery to bone tissue, ultimately improving its therapeutic efficacy.

Q19: What are the potential advantages of using chitosan nanoparticles for oral delivery of Risedronate sodium?

A19: Chitosan nanoparticles have shown promise in enhancing the oral bioavailability of Risedronate sodium. [] Chitosan, a biocompatible and biodegradable polymer, can improve drug solubility, protect it from degradation in the gastrointestinal tract, and enhance its permeation across the intestinal epithelium. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。